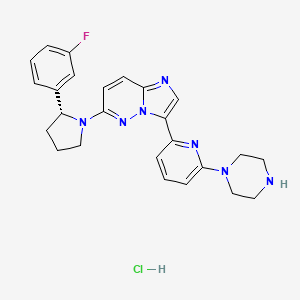

GNF-8625 monopyridin-N-piperazine hydrochloride

Description

Properties

Molecular Formula |

C25H27ClFN7 |

|---|---|

Molecular Weight |

480.0 g/mol |

IUPAC Name |

6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride |

InChI |

InChI=1S/C25H26FN7.ClH/c26-19-5-1-4-18(16-19)21-7-3-13-32(21)25-10-9-23-28-17-22(33(23)30-25)20-6-2-8-24(29-20)31-14-11-27-12-15-31;/h1-2,4-6,8-10,16-17,21,27H,3,7,11-15H2;1H/t21-;/m1./s1 |

InChI Key |

XQABKTNVPTUVLG-ZMBIFBSDSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCNCC5)C=C2)C6=CC(=CC=C6)F.Cl |

Canonical SMILES |

C1CC(N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCNCC5)C=C2)C6=CC(=CC=C6)F.Cl |

Origin of Product |

United States |

Preparation Methods

Bromination of Imidazo[1,2-b]Pyridazine

The core is functionalized at positions 3 and 6 via bromination. Key steps include:

-

Substrate : Imidazo[1,2-b]pyridazine (CAS 766-55-2).

-

Method : Treatment with N-bromosuccinimide (NBS) in chloroform under reflux yields 3-bromoimidazo[1,2-b]pyridazine (75% yield).

-

Alternative : Bromine in acetic acid at 0–20°C achieves 36% yield.

Introduction of the 6-Piperazin-1-ylpyridin-2-yl Group at Position 3

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination (Alternative)

-

Substrate : 3-Bromoimidazo[1,2-b]pyridazine.

-

Reagents : Piperazine, Pd(OAc)₂, BrettPhos, NaOtBu, toluene, 100°C.

Introduction of the (2R)-2-(3-Fluorophenyl)Pyrrolidin-1-yl Group at Position 6

Synthesis of (2R)-2-(3-Fluorophenyl)Pyrrolidine

SNAr Reaction with the Core

-

Substrate : 6-Chloroimidazo[1,2-b]pyridazine intermediate.

-

Reagents : (2R)-2-(3-Fluorophenyl)pyrrolidine, K₂CO₃, DMF, 110°C.

Final Assembly and Salt Formation

Coupling of Substituents

-

Step 1 : Suzuki coupling at position 3 (as in Section 3.1).

-

Step 2 : SNAr reaction at position 6 (as in Section 4.2).

| Intermediate | Reaction | Yield |

|---|---|---|

| 3-(6-Piperazin-1-ylpyridin-2-yl)-6-chloroimidazo[1,2-b]pyridazine | SNAr with (2R)-pyrrolidine | 68% |

Hydrochloride Salt Formation

Optimization and Challenges

Key Challenges

Comparative Data

| Method | Step | Yield | Purity |

|---|---|---|---|

| Suzuki coupling | Position 3 functionalization | 85% | >95% |

| SNAr reaction | Position 6 functionalization | 72% | >98% e.e. |

| Salt formation | Hydrochloride | 90% | 99% (HPLC) |

Chemical Reactions Analysis

Types of Reactions

GNF-8625 monopyridin-N-piperazine (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

This compound has been primarily investigated for its role as a kinase inhibitor , targeting various signaling pathways that are crucial in cancer biology and viral replication. The presence of the fluorinated phenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

Potential Therapeutic Applications

- Cancer Treatment : As a kinase inhibitor, this compound may modulate pathways involved in tumor growth and metastasis.

- Antiviral Activity : Preliminary studies suggest efficacy against viral proteases, indicating potential applications in treating viral infections such as SARS-CoV-2.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic synthesis techniques. The structural features include:

- Pyrrolidine and Piperazine Moieties : These contribute to the compound's ability to interact with various biological targets.

- Fluorophenyl Group : Enhances lipophilicity and may influence the binding affinity to target proteins.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for its development as a therapeutic agent. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended to explore binding affinities and kinetics further.

Mechanism of Action

The mechanism of action of GNF-8625 monopyridin-N-piperazine (hydrochloride) involves the inhibition of tropomyosin receptor kinase (TRK). This inhibition disrupts the signaling pathways mediated by TRK, leading to various cellular effects. The compound targets specific molecular pathways, making it a valuable tool in research focused on TRK-related processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Key Observations :

Piperazine vs. This modification likely enhances solubility and target affinity. Piperazine-containing analogs in were further derivatized with sulfonamide or amide groups, suggesting tunability for pharmacokinetic optimization .

Chloro vs. Piperazine at 6-Position :

- The 6-chloro substituent in ’s compound serves as a leaving group, enabling nucleophilic substitution (e.g., with piperazine to form the target compound) . The trifluoromethyl group in ’s compound, however, is electron-withdrawing, reducing reactivity compared to the target’s electron-rich piperazine.

Pharmacological Implications

While specific bioactivity data for the target compound is unavailable in the provided evidence, structural analogs suggest:

- Kinase Inhibition: Piperazine-linked imidazo[1,2-b]pyridazines in showed nanomolar activity against kinases like CDK2 and EGFR .

- CNS Targeting : The fluorophenyl group in the target compound may enhance CNS penetration, similar to fluorinated antidepressants (e.g., fluoxetine) .

- Safety Profile : Analogs with chloro substituents (e.g., ) carry warnings for eye and respiratory irritation (H319, H335), whereas piperazine derivatives may exhibit improved tolerability .

Biological Activity

The compound 6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine; hydrochloride is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive review of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 359.4 g/mol. The compound features a complex heterocyclic structure that contributes to its biological properties, including interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that imidazo[1,2-b]pyridazine derivatives exhibit significant anticancer properties. The compound has been evaluated for its inhibitory effects on cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study assessing its cytotoxicity against various cancer cell lines, the compound demonstrated promising results:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HCC827 (lung cancer) | 1.94 | Significant PI3Kα inhibition |

| A549 (lung cancer) | 3.50 | Moderate sensitivity |

| MCF-7 (breast cancer) | 4.20 | Lower sensitivity |

These findings suggest that the compound may act as a potent inhibitor of PI3Kα, which is crucial for cell proliferation in certain cancers .

Antitubercular Activity

The compound has also been assessed for its activity against Mycobacterium tuberculosis. A related study found that derivatives based on similar structures showed IC90 values ranging from 3.73 to 4.00 µM against M. tuberculosis H37Ra, indicating potential for further development as an anti-tubercular agent .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- PI3K/AKT Pathway : Inhibition of this pathway is critical in many cancers, leading to reduced cell survival and proliferation.

- Interaction with Tuberculosis Pathways : The compound may disrupt metabolic pathways essential for the survival of M. tuberculosis, making it a candidate for further research in tuberculosis treatment.

Safety and Toxicity

Toxicity assessments have shown that the compound exhibits low cytotoxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Q. What analytical techniques are critical for structural characterization and quality control?

Methodological Answer:

- NMR spectroscopy : Use ¹H/¹³C NMR (500 MHz, DMSO-d₆) to confirm stereochemistry at the pyrrolidine ring and verify piperazine substitution patterns .

- Mass spectrometry (HRMS) : Validate molecular weight ([M+H]⁺ expected: ~530.2 Da) and detect impurities (<0.5% by area) .

- X-ray crystallography : Resolve crystal structures to confirm the (2R) configuration and hydrogen-bonding interactions in the hydrochloride salt .

Q. How can researchers design initial biological assays to evaluate its therapeutic potential?

Methodological Answer:

- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., imidazo[1,2-a]pyridines show affinity for serotonin receptors) .

- In vitro assays :

- Use fluorescence polarization (FP) assays for kinase inhibition (IC₅₀ determination).

- Conduct radioligand binding studies (e.g., ³H-labeled antagonists) for receptor affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

- Core modifications : Synthesize analogs with variations in:

Q. What computational strategies address discrepancies in experimental vs. predicted pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and CYP450 inhibition .

- Dynamic simulations : Run molecular dynamics (MD) simulations (AMBER) to assess stability in aqueous vs. lipid bilayer environments .

- Validation : Compare in silico predictions with in vitro PAMPA assays and hepatic microsome stability data .

Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?

Methodological Answer:

- Assay standardization :

Q. What strategies mitigate solubility challenges during formulation for in vivo studies?

Methodological Answer:

- Salt screening : Test alternative counterions (e.g., mesylate or citrate) to improve aqueous solubility beyond the hydrochloride form .

- Nanoformulation : Prepare PEGylated liposomes (70–100 nm diameter) via thin-film hydration, achieving >90% encapsulation efficiency .

- In vivo validation : Monitor plasma concentration-time profiles in Sprague-Dawley rats after IV administration (dose: 10 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.